N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide
Description
N-[2-(Morpholin-4-yl)-2-oxoethyl]but-2-ynamide is a synthetic organic compound characterized by a morpholine ring conjugated to a but-2-ynamide group via an oxoethyl linker. The morpholine moiety enhances solubility and metabolic stability, while the but-2-ynamide group may facilitate covalent interactions with biological targets, a feature observed in structurally related protease inhibitors . The compound’s synthesis likely involves amide coupling between morpholine-derived intermediates and but-2-ynoic acid derivatives, paralleling methods used for related compounds in the evidence .
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-oxoethyl)but-2-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-3-9(13)11-8-10(14)12-4-6-15-7-5-12/h4-8H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTUBNXCDKLRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide typically involves the reaction of morpholine with an appropriate acylating agent to introduce the oxoethyl group, followed by the addition of a but-2-ynamide moiety. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the oxoethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
1.1. Role as a Building Block
N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions. For instance, ynamides, including this compound, have been utilized in the synthesis of complex molecular scaffolds due to their ability to undergo diverse transformations under mild conditions .
1.2. Synthesis of Heterocycles
The compound is particularly useful in synthesizing heterocyclic compounds. Its reactivity can be harnessed to create N-containing heterocycles, which are significant in pharmaceutical chemistry. A case study demonstrated the use of this compound in a multi-step synthesis of novel chromene derivatives, showcasing its potential for generating biologically active compounds .
Medicinal Chemistry
2.1. Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit promising anticancer properties. For example, derivatives have been tested for their efficacy against various cancer cell lines, showing significant cytotoxic effects . The structural features of the compound contribute to its interaction with biological targets, making it a candidate for further drug development.
Case Study: Colonic Polyps Treatment
A patent describes a method of treating or inhibiting colonic polyps using compounds structurally related to this compound. This application highlights the compound's therapeutic potential in gastrointestinal diseases .
Materials Science
3.1. Non-linear Optical Properties
The compound's unique electronic structure allows it to exhibit non-linear optical properties, making it suitable for applications in photonic devices. Research has shown that derivatives can be engineered to enhance their optical performance, which is crucial for developing advanced materials for telecommunications and imaging technologies .
Table 1: Summary of Reactions Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with alkyl halides leading to amide formation | 40 |
| Cycloaddition | Formation of heterocycles from azomethine ylides | Varies |
| Anticancer Activity | Cytotoxicity against cancer cell lines | Significant |
| Optical Property Measurement | Evaluation of non-linear optical characteristics | High |
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide with key analogs from the evidence:
Physicochemical Properties
- Solubility : The morpholine ring in the target compound likely enhances aqueous solubility over the cyclohexyl (9l–9o) or thiophene (antibacterial) groups in analogs .
- Reactivity : The but-2-ynamide group’s alkyne moiety enables covalent binding to cysteine residues in viral proteases, a feature shared with 9l–9o but absent in ester-based analogs () .
Biological Activity
N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a morpholine ring, an oxoethyl group, and a but-2-ynamide moiety. This unique combination of functional groups contributes to its distinct chemical properties and biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It may modulate the activity of these targets through:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways and cancer progression, potentially reducing disease severity.
- Receptor Binding : It can bind to various receptors, affecting signaling pathways that regulate cellular functions.
Biological Activity
The compound has been investigated for several biological activities:
- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it showed significant selectivity against breast cancer cell lines (MCF7) compared to normal cells .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to elucidate its spectrum of activity and mechanisms.
Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The results indicated a significant reduction in paw edema compared to the control group, with histological analysis revealing decreased infiltration of inflammatory cells.
Study 2: Anticancer Efficacy
In a comparative study assessing the cytotoxicity of various compounds on MCF7 breast cancer cells, this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating its potential as a novel anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-ynamide | Similar morpholine structure; prop instead of but group | Moderate anti-inflammatory activity; lower cytotoxicity |
| 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline | Different functional group on morpholine | Notable antibacterial properties; less studied for anticancer effects |
This compound stands out due to its specific combination of functional groups that confer unique biological properties compared to similar compounds.
Research Applications
This compound is not only valuable in medicinal chemistry but also serves as a biochemical probe for studying enzyme interactions and protein-ligand binding dynamics. Its application extends to potential uses in drug development targeting inflammatory diseases and cancers .
Q & A
Q. Table 1: Synthetic Optimization of Morpholine Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Lactonization | pTsOH, CH2Cl2, rt | 58–75 | |
| Reductive Amination | NaBH4, EtOH, 0°C | 82 | |
| Coupling | HATU, DIPEA, DMF | 65–78 |
Q. Table 2: Biological Activities of Analogous Compounds
| Compound Class | Activity (IC50) | Assay Type | Reference |
|---|---|---|---|
| Benzothiazole | Anti-HIV-1 (2.3 μM) | RT inhibition | |
| Thiazolo[4,5-d]pyridazine | Kinase inhibition (18 nM) | ADP-Glo™ assay | |
| Indoloazocine | Antiproliferative (HeLa, 1.8 μM) | MTT assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
